molecular formula C10H16O3 B15241596 2-Oxo-5-propylcyclohexane-1-carboxylic acid

2-Oxo-5-propylcyclohexane-1-carboxylic acid

Cat. No.: B15241596
M. Wt: 184.23 g/mol
InChI Key: DYPRGZFQJRAXGA-UHFFFAOYSA-N
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Description

2-Oxo-5-propylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It is characterized by a six-membered cyclohexane ring with a propyl group at the 5-position, a carboxylic acid group at the 1-position, and a ketone group at the 2-position . This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-propylcyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidation of 5-propylcyclohexanone followed by carboxylation. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include esters, amides, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Oxo-5-propylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-5-propylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-methylcyclohexane-1-carboxylic acid
  • 2-Oxo-6-ethylcyclohexane-1-carboxylic acid
  • 2-Oxo-5-butylcyclohexane-1-carboxylic acid

Uniqueness

2-Oxo-5-propylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Oxo-5-propylcyclohexane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclohexane ring with both ketone and carboxylic acid functional groups, which contribute to its reactivity and interactions with biological systems. The following sections will explore its synthesis, biological activities, potential therapeutic applications, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves:

  • Aldol Condensation : A method where an aldehyde reacts with a ketone under specific conditions, followed by cyclization and oxidation.
  • Oxidation : The aldehyde group can be oxidized to form the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through covalent bonding. The functional groups present allow it to react with nucleophilic sites on biomolecules, potentially altering their function and influencing various biochemical pathways related to inflammation and microbial growth.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. Studies suggest that the compound could inhibit pro-inflammatory cytokines, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain pathogens. It has been studied for its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Further research is needed to confirm these findings and explore its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnti-inflammatory ActivityAntimicrobial ActivityReference
This compoundPotentially presentPreliminary evidence
2-Oxo-5-methylcyclohexane-1-carbaldehydeConfirmedConfirmed
2-Oxo-5-butylcyclohexane-1-carbaldehydeLimitedUncertain

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study evaluated the anticancer properties of various derivatives in human lung adenocarcinoma models. Compounds similar to 2-Oxo-5-propylcyclohexane showed structure-dependent anticancer activity, highlighting the importance of specific functional groups in enhancing efficacy against cancer cells .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related compounds against multidrug-resistant pathogens. Results indicated that certain derivatives exhibited significant activity against resistant strains, suggesting that modifications in structure could enhance antimicrobial efficacy .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-oxo-5-propylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-2-3-7-4-5-9(11)8(6-7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

DYPRGZFQJRAXGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)C(C1)C(=O)O

Origin of Product

United States

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